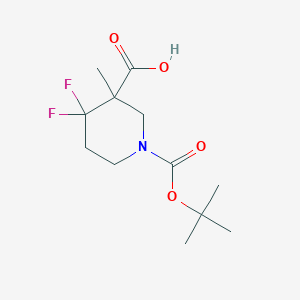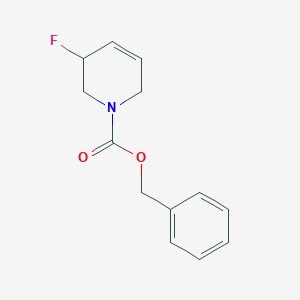
Ácido 5-Bromoquinolina-8-carboxílico
Descripción general
Descripción
5-Bromoquinoline-8-carboxylic acid is a versatile chemical compound used in scientific research. It has a unique structure that enables it to be utilized in various applications, such as drug discovery and synthesis of organic compounds. Its molecular weight is 252.07 .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .
Molecular Structure Analysis
The molecular formula of 5-Bromoquinoline-8-carboxylic acid is C10H6BrNO2 . This compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions can be promoted by heterogeneous and homogeneous catalysts .
Physical and Chemical Properties Analysis
5-Bromoquinoline-8-carboxylic acid is a solid at room temperature . It has a molecular weight of 252.07 and a density of 1.7±0.1 g/cm3 .
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos y química medicinal
El ácido 5-Bromoquinolina-8-carboxílico sirve como un andamiaje clave en la química medicinal debido a su similitud estructural con la quinolina, que es una estructura central en muchos agentes terapéuticos . Su potencial en el descubrimiento de fármacos es significativo, particularmente en el desarrollo de compuestos con actividades anticancerígenas, antioxidantes, antiinflamatorias, antimaláricas, anti-SARS-CoV-2 y antituberculosas .
Química orgánica sintética
En la química orgánica sintética, el ácido 5-Bromoquinolina-8-carboxílico se utiliza para construir arquitecturas moleculares complejas. Es un bloque de construcción versátil para sintetizar análogos de quinolina biológicamente activos a través de varios protocolos sintéticos, incluidas las reacciones catalizadas por metales de transición y los enfoques de química verde .
Actividades farmacológicas
La importancia farmacológica del ácido 5-Bromoquinolina-8-carboxílico se destaca por su papel en la síntesis de compuestos heterocíclicos que exhiben una amplia gama de actividades biológicas. Estas incluyen actividades antifúngicas, antidiabéticas, antialzhéimer, antioxidantes y diuréticas . Sus derivados se exploran por su potencial terapéutico contra diversas enfermedades.
Aplicaciones industriales
Si bien las aplicaciones industriales específicas del ácido 5-Bromoquinolina-8-carboxílico no están ampliamente documentadas, los ácidos carboxílicos, en general, encuentran aplicaciones en la producción de medicamentos, cosméticos y aditivos alimentarios . Como derivado de ácido carboxílico, puede tener usos potenciales en estas áreas.
Nanotecnología
Se sabe que los ácidos carboxílicos juegan un papel en la nanotecnología, particularmente en la funcionalización de nanopartículas para diversas aplicaciones, incluidos los sistemas de administración de fármacos . El ácido 5-Bromoquinolina-8-carboxílico podría investigarse por su utilidad en la creación de superficies funcionalizadas o como una molécula de unión en formulaciones de nanopartículas.
Ciencia de polímeros
En la ciencia de los polímeros, los derivados de ácido carboxílico se utilizan para modificar polímeros o crear nuevas estructuras de polímeros con propiedades deseadas . El ácido 5-Bromoquinolina-8-carboxílico podría ser un candidato para tales modificaciones, lo que potencialmente conduciría al desarrollo de polímeros con características únicas.
Safety and Hazards
Direcciones Futuras
Quinoline and its derivatives have potential biological and pharmaceutical activities . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge . The future of 5-Bromoquinoline-8-carboxylic acid lies in its potential to advance scientific breakthroughs.
Mecanismo De Acción
Target of Action
This compound belongs to the quinoline family, which is known for its diverse biological activities and potential therapeutic applications
Mode of Action
Quinoline derivatives are generally known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or interfering with dna synthesis . The exact mechanism of 5-Bromoquinoline-8-carboxylic acid would depend on its specific molecular targets.
Biochemical Pathways
Quinoline derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities
Result of Action
As a member of the quinoline family, it may share some of the biological activities observed in other quinoline derivatives, such as antimicrobial, antifungal, antimalarial, and anticancer activities . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Análisis Bioquímico
Biochemical Properties
5-Bromoquinoline-8-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of 5-Bromoquinoline-8-carboxylic acid to the active sites of enzymes, leading to either inhibition or modulation of their activity .
Cellular Effects
The effects of 5-Bromoquinoline-8-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromoquinoline-8-carboxylic acid has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 5-Bromoquinoline-8-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target molecule. Furthermore, 5-Bromoquinoline-8-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromoquinoline-8-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromoquinoline-8-carboxylic acid remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 5-Bromoquinoline-8-carboxylic acid in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 5-Bromoquinoline-8-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, 5-Bromoquinoline-8-carboxylic acid can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
5-Bromoquinoline-8-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can inhibit enzymes involved in the tricarboxylic acid cycle, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on energy production and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Bromoquinoline-8-carboxylic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, 5-Bromoquinoline-8-carboxylic acid may accumulate in the mitochondria, where it can affect energy production and metabolic processes .
Subcellular Localization
The subcellular localization of 5-Bromoquinoline-8-carboxylic acid is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 5-Bromoquinoline-8-carboxylic acid may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum or mitochondria, affecting protein synthesis and energy metabolism .
Propiedades
IUPAC Name |
5-bromoquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDUUZMMJKRMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731459 | |
| Record name | 5-Bromoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928839-62-7 | |
| Record name | 5-Bromoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromoquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Amino-5-bromofuro[2,3-D]pyrimidine](/img/structure/B1529571.png)
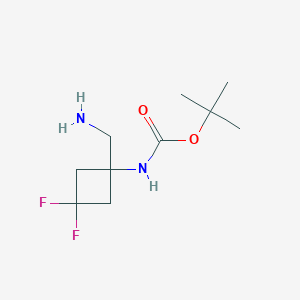
![6-Ethyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1529575.png)




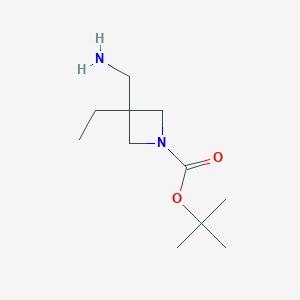
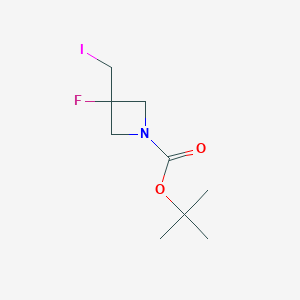
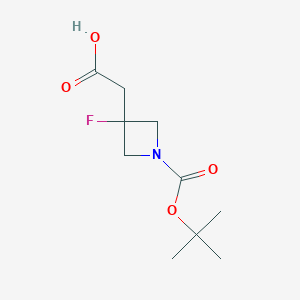
![(3AS,7AS)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1529590.png)
